[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone
Description
[9-(Dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. This particular compound features a spiro linkage between a pyrrolidine and a pyrrole ring, making it an interesting subject for chemical and pharmaceutical research.
Properties
IUPAC Name |
[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14-12-19-13-16(14)17(22)21-10-8-18(9-11-21)6-4-15(5-7-18)20(2)3/h12-13,15,19H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMQTBVQRLTZGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC=C1C(=O)N2CCC3(CCC(CC3)N(C)C)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole precursor.
Dimethylamino Group Addition: The dimethylamino group is typically introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to various proteins and enzymes, making it a candidate for drug discovery.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising lead compound for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its spirocyclic structure can impart stability and rigidity to polymeric materials.
Mechanism of Action
The mechanism of action of [9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features.
1,4,9-Triazaspiro[5.5]undecan-2-one: A related compound with an additional nitrogen atom in the spirocyclic core.
Uniqueness
The uniqueness of [9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]-(4-methyl-1H-pyrrol-3-yl)methanone lies in its specific combination of functional groups and spirocyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
